molecular formula C10H16FNO5 B2837738 2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid CAS No. 2361634-62-8

2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid

Cat. No.: B2837738
CAS No.: 2361634-62-8
M. Wt: 249.238
InChI Key: DRIPYCAOTXUFDR-UHFFFAOYSA-N
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Description

2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid is a synthetic organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a fluorine atom, a hydroxy group, and an azetidine ring, making it an interesting subject for chemical research and development.

Scientific Research Applications

2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, toxicity, or flammability. Without specific information about this compound, it’s difficult to provide details about its safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidine ring, introduction of the fluorine atom, and the addition of the hydroxy and carboxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carboxyl group to an alcohol.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxy group play crucial roles in its reactivity and binding affinity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated azetidine derivatives and hydroxy acids. Examples are:

  • 2-Fluoro-2-[3-hydroxy-1-azetidinyl]acetic acid
  • 2-Fluoro-2-[3-hydroxy-1-(tert-butoxycarbonyl)azetidin-3-yl]propanoic acid

Uniqueness

What sets 2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

2-fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO5/c1-9(2,3)17-8(15)12-4-10(16,5-12)6(11)7(13)14/h6,16H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIPYCAOTXUFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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